This compound has garnered significant interest in scientific research, particularly for its potential as a selective inhibitor of the voltage-gated sodium channel subtype 1.7 (NaV1.7). NaV1.7 plays a crucial role in pain signaling, making its selective inhibition a promising target for developing novel analgesics [].
2-[(4-chlorobenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide acts as a selective inhibitor of the NaV1.7 channel, binding to a site within the voltage-sensing domain of the channel. [] This binding is thought to prevent the conformational changes necessary for channel opening, thereby inhibiting the flow of sodium ions across the cell membrane. []
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.: 54986-75-3
CAS No.: 85815-37-8
CAS No.: 946349-58-2